molecular formula C22H26N6O B11566061 N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine

Cat. No.: B11566061
M. Wt: 390.5 g/mol
InChI Key: LTNZAGDMEKIJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a triazine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine undergoes various types of chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of Alzheimer’s disease. The compound modulates these pathways, leading to reduced amyloid beta formation and tau phosphorylation .

Comparison with Similar Compounds

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine

InChI

InChI=1S/C22H26N6O/c1-14-9-19-16(3)25-22(26-20(19)10-15(14)2)27-21-23-12-28(13-24-21)11-17-5-7-18(29-4)8-6-17/h5-10H,11-13H2,1-4H3,(H2,23,24,25,26,27)

InChI Key

LTNZAGDMEKIJGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.